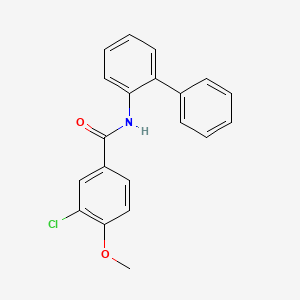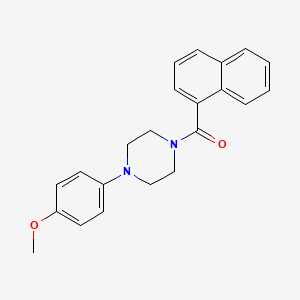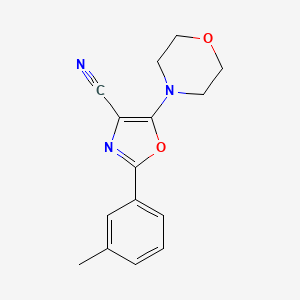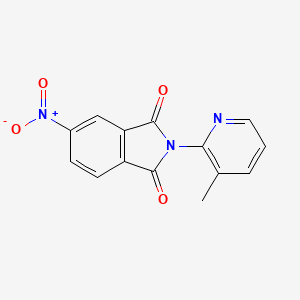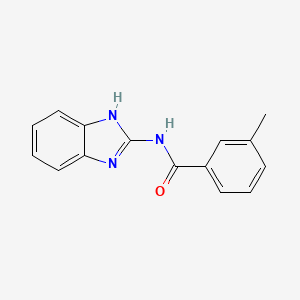
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-4-piperidinone N-phenylthiosemicarbazone (IPPPTSC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiosemicarbazone derivative of 1-isopropyl-4-piperidinone and is used in various studies as a reagent for the detection of various metal ions.
作用機序
The mechanism of action of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone is based on the formation of a complex with metal ions. The thiosemicarbazone moiety of this compound acts as a ligand and forms a coordination complex with metal ions. The complex formation is driven by the formation of covalent bonds between the metal ion and the sulfur and nitrogen atoms of the thiosemicarbazone moiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several advantages as a reagent for the detection of metal ions. It is easy to synthesize, stable, and has a high selectivity towards metal ions. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous solutions. This compound is also sensitive to pH changes, which can affect its metal ion binding properties.
将来の方向性
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has several potential applications in various fields, such as environmental monitoring, biomedical imaging, and drug development. Future research can focus on the development of new sensors based on this compound for the detection of metal ions in complex matrices. The use of this compound as a drug candidate for the treatment of cancer and inflammatory diseases can also be explored. Further studies can also focus on the modification of this compound to improve its solubility and metal ion binding properties.
合成法
The synthesis of 1-isopropyl-4-piperidinone N-phenylthiosemicarbazone involves the reaction of 1-isopropyl-4-piperidinone with thiosemicarbazide in the presence of an acid catalyst. The reaction results in the formation of this compound as a yellow crystalline solid. The yield of the reaction depends on the reaction conditions, such as the temperature, reaction time, and the concentration of the reactants.
科学的研究の応用
1-isopropyl-4-piperidinone N-phenylthiosemicarbazone has been widely used in scientific research as a reagent for the detection of various metal ions. It forms a complex with metal ions such as copper, nickel, and zinc, which can be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemistry. This compound has also been used in the development of sensors for the detection of metal ions in environmental and biological samples.
特性
IUPAC Name |
1-phenyl-3-[(1-propan-2-ylpiperidin-4-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S/c1-12(2)19-10-8-14(9-11-19)17-18-15(20)16-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRAZWCWOOPNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)
